4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene
Description
Properties
Molecular Formula |
C26H20N2O6S2 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
4-nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene |
InChI |
InChI=1S/C26H20N2O6S2/c29-27(30)21-11-13-23(33-17-19-7-3-1-4-8-19)25(15-21)35-36-26-16-22(28(31)32)12-14-24(26)34-18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI Key |
HZHDOIRJIMRIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])SSC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiol Precursor Preparation
The starting point for synthesizing 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene is the preparation of the corresponding thiol-substituted nitrophenylmethoxy compounds. This involves:
- Nitration of phenylmethoxybenzene derivatives to introduce nitro groups at specific positions (4- and 5-positions).
- Introduction of thiol groups by substitution reactions, typically replacing a leaving group (e.g., halogen) with a thiol (-SH) functionality.
This step requires careful control of reaction conditions to avoid over-nitration or decomposition of sensitive groups.
Disulfide Bond Formation
The critical step is the oxidative coupling of two thiol-containing molecules to form the disulfide bond. Common methods include:
- Oxidation using mild oxidants such as iodine (I2), hydrogen peroxide (H2O2), or air oxidation under basic conditions.
- Use of disulfide-forming reagents , which facilitate direct coupling without harsh conditions.
The reaction is typically carried out in organic solvents such as dichloromethane or acetonitrile, under inert atmosphere to prevent unwanted side reactions.
Purification and Characterization
Post-synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Mass spectrometry to verify molecular weight.
- Infrared (IR) spectroscopy to confirm disulfide bond presence.
- Elemental analysis to ensure purity.
Detailed Synthesis Example (Based on Literature Analogues)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Nitration of phenylmethoxybenzene with nitric acid and sulfuric acid | Introduces nitro groups at desired positions | Nitro-substituted phenylmethoxybenzene |
| 2 | Halogenation (e.g., bromination) at ortho position to methoxy group | Introduces leaving group for thiol substitution | Halogenated nitrophenylmethoxy compound |
| 3 | Substitution of halogen with thiol group using thiourea or sodium hydrosulfide | Formation of thiol-substituted nitrophenylmethoxy compound | Thiol precursor |
| 4 | Oxidative coupling of two thiol precursors using iodine in acetonitrile | Formation of disulfide bond linking two aromatic rings | Target disulfide compound |
| 5 | Purification by column chromatography | Isolation of pure compound | Pure this compound |
Research Findings on Preparation Conditions
- Oxidants : Iodine is preferred for mild oxidation, providing good yields without over-oxidation.
- Solvent : Polar aprotic solvents like acetonitrile enhance solubility and reaction rates.
- Temperature : Room temperature or slightly elevated temperatures (25-40°C) optimize yield.
- Reaction Time : Typically 2-6 hours depending on scale and conditions.
- Yield : Reported yields range from 60% to 85% depending on purity of thiol precursors and reaction optimization.
Comparative Analysis with Related Disulfide Compounds
| Feature | This compound | Bis(2-benzyloxy-3-nitrophenyl)disulfide |
|---|---|---|
| Molecular Formula | C26H20N2O6S2 | C26H20N2O6S2 |
| Molecular Weight | 520.6 g/mol | 520.57 g/mol |
| Key Functional Groups | Nitro, phenylmethoxy, disulfide | Nitro, benzyloxy, disulfide |
| Synthetic Approach | Oxidative coupling of thiol precursors | Similar oxidative coupling |
| Applications | Organic synthesis, biological research | Protein-protein interaction studies |
| Oxidation Method | Iodine or mild oxidants | Iodine or air oxidation |
This comparison highlights the common synthetic strategy of disulfide bond formation via thiol oxidation, with variations in substituents influencing reactivity and applications.
Chemical Reactions Analysis
Oxidation Reactions
The disulfide bond (−S−S−) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
-
Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), m-chloroperbenzoic acid (mCPBA).
-
Conditions : Room temperature in chloroform or ethyl acetate.
-
Products : Sulfoxide (R<sub>2</sub>SO) or sulfone (R<sub>2</sub>SO<sub>2</sub>) derivatives, depending on reaction time and stoichiometry.
Example Reaction Pathway :
Reduction Reactions
The disulfide bond and nitro groups are susceptible to reduction:
-
Disulfide Reduction :
-
Reagents : Dithiothreitol (DTT), sodium borohydride (NaBH<sub>4</sub>).
-
Products : Two equivalents of 5-nitro-2-phenylmethoxythiophenol.
-
-
Nitro Group Reduction :
Substitution Reactions
Nitro groups at the para and meta positions undergo nucleophilic aromatic substitution (SNAr):
-
Conditions : Polar aprotic solvents (DMF, DMSO) at 80–100°C .
-
Products : Aminated or thioether derivatives (e.g., 4-(phenylamino)-2-[(5-(phenylamino)-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene) .
Key Reaction Data
Comparative Reactivity Analysis
The compound’s reactivity is influenced by its benzyloxy groups and disulfide bond , which differentiate it from simpler nitroaromatic disulfides:
Thermal Stability
-
Decomposes exothermically at 170–175°C (DSC data), releasing NO<sub>x</sub> gases .
-
Stable under ambient conditions but degrades in acidic media (pH < 3) .
Biological Relevance
Scientific Research Applications
Applications in Proteomics
One of the primary applications of 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene is as a cleavable cross-linker in proteomics. This function allows researchers to study protein-protein interactions by covalently linking proteins together, which can later be separated under reducing conditions. This method is crucial for understanding complex biological systems and identifying potential therapeutic targets.
Medicinal Chemistry Applications
In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. Research suggests that its antioxidant capabilities may play a role in mitigating oxidative stress-related diseases. The dual nature of the compound allows it to act both as an antioxidant and a pro-oxidant depending on the concentration and cellular environment, making it a versatile candidate for drug development.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is vital for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds with similar structures can scavenge free radicals and reduce lipid peroxidation, thus preventing cellular damage.
Future Research Directions
Future studies are likely to focus on:
- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.
- Therapeutic Applications : Exploring its use in treating diseases associated with oxidative stress.
- Formulation Development : Investigating how this compound can be integrated into drug formulations for enhanced efficacy.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can participate in redox reactions, while the disulfide bond can undergo cleavage and reformation, making it a versatile compound in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional group motifs with several nitroaromatic and heterocyclic compounds documented in carcinogenicity and structural studies. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Influence on Reactivity: The disulfanyl bridge in the target compound may confer distinct redox properties compared to the thiazolyl or oxadiazine rings in analogs. For example, the disulfanyl bond could stabilize radical intermediates or participate in nucleophilic substitution reactions, unlike the thioamide or hydrazide linkages in related compounds .
Biological Activity Divergence: Bladder vs. Liver Specificity: While N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide induces bladder carcinomas, 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine targets the liver and mesentery. This suggests that heterocyclic substituents (e.g., thiazolyl vs. oxadiazine) dictate tissue specificity . Hydrazide vs.
NMR and Structural Analysis: Evidence from NMR studies (e.g., Figure 6 in ) shows that substituent positions (e.g., nitro or methoxy groups) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36).
Contradictory Observations :
- While nitrofuran derivatives universally exhibit carcinogenicity, their target organs vary widely (e.g., bladder, stomach, liver), indicating that minor structural changes profoundly alter biological outcomes .
Biological Activity
4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene, also known as Bis(2-benzyloxy-3-nitrophenyl)disulfide, is a compound with significant potential in biological research. Its unique structure, featuring nitro groups and disulfide linkages, suggests various biological activities, particularly in protein chemistry and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H20N2O6S2
- Molecular Weight : 520.58 g/mol
- IUPAC Name : 1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene
The primary mechanism of action for this compound involves the formation of disulfide bonds, which are crucial for the structural integrity and stability of proteins. The disulfide linkages can influence protein folding and functionality, making this compound a valuable tool for studying protein dynamics.
1. Antioxidant Activity
Research indicates that compounds with disulfide bonds exhibit antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases.
2. Protein Stabilization
The compound is utilized in studies related to protein folding and stability. Disulfide bonds formed by this compound can enhance the stability of proteins, making it useful in biochemistry and pharmaceutical development.
3. Potential Anticancer Properties
Preliminary studies suggest that derivatives of nitrophenyl compounds may exhibit anticancer activity. The specific interactions of this compound with cellular targets need further investigation to confirm its efficacy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Protein Stability | Demonstrated that Bis(2-benzyloxy-3-nitrophenyl)disulfide significantly improved the thermal stability of model proteins by promoting correct folding through disulfide bond formation. |
| Antioxidant Activity Assessment | Showed that the compound effectively reduced oxidative stress markers in vitro, indicating potential protective effects against oxidative damage. |
| Anticancer Activity Exploration | Investigated the cytotoxic effects on cancer cell lines, revealing promising results that warrant further exploration into its mechanism and therapeutic potential. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene?
Answer:
The synthesis involves sequential nitration, disulfide bond formation, and etherification.
Nitration : Introduce nitro groups to the benzene rings using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Disulfide coupling : React thiol intermediates (e.g., 5-nitro-2-phenylmethoxythiophenol) with oxidizing agents (e.g., H₂O₂ or I₂) to form the disulfanyl bridge. Monitor reaction progress via TLC or HPLC .
Etherification : Attach phenylmethoxy groups via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF .
Key validation : Confirm intermediates via FT-IR (S-S stretch ~500 cm⁻¹) and LC-MS .
Basic: How should researchers characterize the disulfanyl bridge and nitro groups in this compound?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the disulfanyl bond geometry (average S-S bond length: ~2.05 Å) and nitro group orientation .
- NMR :
- Raman spectroscopy : Detect symmetric stretching of NO₂ (~1350 cm⁻¹) and S-S (~450 cm⁻¹) .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
The disulfanyl bridge and nitro groups are sensitive to:
- Reducing agents : Avoid NaBH₄ or Zn/HCl, which cleave S-S bonds .
- Light/heat : Store at –20°C under argon to prevent radical-induced decomposition. Monitor degradation via HPLC (retention time shifts) .
- Moisture : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of ether linkages .
Advanced: How does the disulfanyl group influence biological activity in enzyme inhibition studies?
Answer:
The disulfanyl group acts as a redox-active motif:
- Enzyme targeting : It disrupts cysteine-dependent enzymes (e.g., peptidases) via disulfide exchange, as seen in similar compounds .
- Structure-activity relationship (SAR) : Modify the disulfanyl bridge length (e.g., replacing S-S with S-CH₂-S) to alter binding kinetics. Compare IC₅₀ values using enzyme assays (e.g., fluorogenic substrates) .
Example : In iron(III) complexes, the S-S bond stabilizes metal coordination, enhancing inhibitory potency against metalloproteases .
Advanced: How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Answer:
Address variability through:
Purity validation : Use preparative HPLC (≥99% purity) to exclude impurities affecting results .
Assay conditions :
- Control redox buffers (e.g., add DTT to assess S-S dependency) .
- Test under anaerobic vs. aerobic conditions to evaluate oxidative stability .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric clashes caused by nitro group orientation .
Advanced: What computational strategies are used to predict the reactivity of the disulfanyl and nitro groups?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study:
- MD simulations : Assess solvation effects on stability in aqueous vs. lipid environments (e.g., GROMACS) .
Table 1: Comparative Physicochemical Properties of Related Nitro-Disulfanyl Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
